2-[({4-Nitrophenoxy}acetyl)amino]-4,5-dimethylthiophene-3-carboxamide 2-[({4-Nitrophenoxy}acetyl)amino]-4,5-dimethylthiophene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 433941-27-6
VCID: VC0466581
InChI: InChI=1S/C15H15N3O5S/c1-8-9(2)24-15(13(8)14(16)20)17-12(19)7-23-11-5-3-10(4-6-11)18(21)22/h3-6H,7H2,1-2H3,(H2,16,20)(H,17,19)
SMILES: CC1=C(SC(=C1C(=O)N)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])C
Molecular Formula: C15H15N3O5S
Molecular Weight: 349.4g/mol

2-[({4-Nitrophenoxy}acetyl)amino]-4,5-dimethylthiophene-3-carboxamide

CAS No.: 433941-27-6

Main Products

VCID: VC0466581

Molecular Formula: C15H15N3O5S

Molecular Weight: 349.4g/mol

2-[({4-Nitrophenoxy}acetyl)amino]-4,5-dimethylthiophene-3-carboxamide - 433941-27-6

CAS No. 433941-27-6
Product Name 2-[({4-Nitrophenoxy}acetyl)amino]-4,5-dimethylthiophene-3-carboxamide
Molecular Formula C15H15N3O5S
Molecular Weight 349.4g/mol
IUPAC Name 4,5-dimethyl-2-[[2-(4-nitrophenoxy)acetyl]amino]thiophene-3-carboxamide
Standard InChI InChI=1S/C15H15N3O5S/c1-8-9(2)24-15(13(8)14(16)20)17-12(19)7-23-11-5-3-10(4-6-11)18(21)22/h3-6H,7H2,1-2H3,(H2,16,20)(H,17,19)
Standard InChIKey XLMBEWGCNIDOHP-UHFFFAOYSA-N
SMILES CC1=C(SC(=C1C(=O)N)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])C
Canonical SMILES CC1=C(SC(=C1C(=O)N)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])C
PubChem Compound 1789793
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator